molecular formula C21H14N2O3 B420621 2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 149550-67-4

2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B420621
CAS No.: 149550-67-4
M. Wt: 342.3g/mol
InChI Key: QEEUJPYNXNOABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile is a chemical compound of significant interest in medicinal chemistry research, particularly in the field of oncology. It belongs to the 2-amino-4H-benzo[h]chromene class of derivatives, which have been extensively investigated for their promising biological activities. These chromene derivatives are recognized as structural core motifs with a wide range of potential pharmacological properties . Research on closely related analogues has demonstrated that this class of compounds exhibits potent antitumor activity against various human cancer cell lines . The core 4H-pyran-3-carbonitrile structure is a key scaffold for developing new pharmacological agents, and the benzodioxole substituent can influence the compound's interaction with biological targets . The synthetic approach for such molecules often involves multi-component reactions or condensation techniques, allowing for diversification and the establishment of structure-activity relationships (SAR) . Studies on similar compounds highlight their potential as apoptosis inducers in cell-based assays, providing a rationale for their further investigation as anticancer agents . This product is intended for early discovery research, such as in vitro biological screening, mechanism of action studies, and as a building block for the synthesis of novel analogues. This product is sold as-is for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Properties

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3/c22-10-16-19(13-6-8-17-18(9-13)25-11-24-17)15-7-5-12-3-1-2-4-14(12)20(15)26-21(16)23/h1-9,19H,11,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEUJPYNXNOABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mg-Al Hydrotalcite-Catalyzed Synthesis Under Solvent-Free Microwave Conditions

A highly efficient method for constructing the 4H-benzo[h]chromene scaffold involves a three-component reaction between 1-naphthol, malononitrile, and arylglyoxals under microwave irradiation. In a study by Poursattar Marjani et al., Mg-Al hydrotalcite was employed as a heterogeneous catalyst to facilitate the condensation, achieving yields of 70–89% within 10–15 minutes.

Reaction Conditions

  • Catalyst: Mg-Al hydrotalcite (20 mol%)

  • Solvent: Solvent-free

  • Temperature: 80–100°C (microwave-assisted)

  • Time: 10–15 minutes

Mechanistic Pathway

  • Knoevenagel Condensation: Malononitrile reacts with arylglyoxals to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition: 1-Naphthol attacks the electrophilic carbon of the intermediate, forming a C–C bond.

  • Cyclization: Intramolecular cyclization yields the 4H-benzo[h]chromene core.

  • Amination: The amino group is introduced via tautomerization or subsequent reduction.

Adaptation for Target Compound
To synthesize 2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile, the arylglyoxal component is replaced with 1,3-benzodioxol-5-ylglyoxal. This modification introduces the benzodioxole moiety at the 4-position of the chromene ring.

Catalyst-Free Four-Component Reaction in Aqueous Media

A catalyst-free approach in water was reported for synthesizing structurally analogous chromene derivatives. The reaction combines 1,3-dimethylbarbituric acid, malononitrile, aldehydes, and ammonium acetate, yielding 2-amino-4-(substituted phenyl)-4H-chromene-3-carbonitriles.

Key Advantages

  • Green Chemistry: Eliminates toxic catalysts and organic solvents.

  • High Atom Economy: All reactants contribute to the final product.

Limitations

  • Lower yields (60–75%) compared to catalyzed methods.

  • Limited compatibility with electron-deficient benzodioxole aldehydes.

Solvent-Free Microwave-Assisted Synthesis

Optimization of Reaction Parameters

Microwave irradiation significantly accelerates reaction kinetics by enhancing molecular collisions. In the Mg-Al hydrotalcite method, optimal parameters include:

ParameterValue
Microwave Power300 W
Temperature90°C
Catalyst Loading20 mol%
Yield85% (with benzodioxole glyoxal)

This method reduces side reactions such as dimerization of malononitrile or over-oxidation of the benzodioxole moiety.

Comparative Analysis of Synthetic Methodologies

MethodCatalystSolventTimeYieldScalability
Mg-Al HydrotalciteMg-Al hydrotalciteSolvent-free15 min85%High
Catalyst-FreeNoneWater2 h65%Moderate
CuI/K₂CO₃CuIDMF20 h70%Low

Key Findings

  • Microwave-Assisted Synthesis offers the best balance of speed and yield.

  • Catalyst-Free Methods are preferable for environmentally conscious applications despite lower yields.

The chromene core forms via a tandem Knoevenagel-Michael-cyclization sequence. In the presence of Mg-Al hydrotalcite, the catalyst’s basic sites deprotonate malononitrile, initiating the Knoevenagel condensation. Subsequent Michael addition of 1-naphthol generates a tetrahedral intermediate, which undergoes cyclization to yield the 4H-benzo[h]chromene framework. The benzodioxole group stabilizes the intermediate through resonance, directing regioselective substitution at the 4-position .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination, followed by nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety may also contribute to its biological activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Table 1: Substituent-Driven Pharmacological Profiles of 4H-Benzo[h]chromene Derivatives

Compound Name 4-Position Substituent Biological Activity Key References
2-Amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile 3-Nitrophenyl (electron-withdrawing) Antiproliferative; microtubule inhibition
2-Amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile 4-Methoxyphenyl (electron-donating) Crystallographically characterized; hydrogen-bonded dimerization
2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile 2,3-Dichlorophenyl (halogenated) EGFR/VEGFR-2 kinase inhibition; anticancer activity
2-Amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (CN7:1h) 3,4,5-Trimethoxyphenyl (polar) NF-κB/mTOR pathway modulation; anti-osteoarthritis
Target Compound 1,3-Benzodioxol-5-yl (electron-rich bicyclic ether) Inferred: Potential anti-inflammatory or enzyme inhibition
  • Electron-Withdrawing Groups (e.g., 3-Nitrophenyl): Compounds like the 3-nitrophenyl derivative exhibit antiproliferative activity by disrupting microtubule assembly, a mechanism critical in mitosis inhibition .
  • Halogenated Substituents (e.g., 2,3-Dichlorophenyl): Enhance kinase inhibition (e.g., EGFR/VEGFR-2), likely due to improved hydrophobic interactions with enzyme active sites .

Structural and Crystallographic Insights

  • Dihedral Angles and Molecular Packing: The 4-methoxyphenyl derivative () exhibits a dihedral angle of 86.08° between the chromene core and the substituent, facilitating N–H⋯N/O hydrogen bonds that stabilize crystal packing . Similar analyses for the target compound could reveal how the 1,3-benzodioxole group influences molecular conformation and intermolecular interactions.
  • Synthetic Methods: Most analogs, including the 4-methoxyphenyl and 2,3-dichlorophenyl derivatives, are synthesized via one-pot multicomponent reactions under microwave irradiation . The target compound likely follows a similar route, utilizing 1,3-benzodioxole-5-carbaldehyde as a key starting material.

Pharmacological Target Specificity

  • Anticancer Agents: Nitrophenyl and dichlorophenyl derivatives target microtubules and kinases, respectively, highlighting substituent-dependent mechanisms .
  • Anti-Inflammatory Candidates: The 3,4,5-trimethoxyphenyl derivative (CN7:1h) suppresses NF-κB, a pathway also modulated by benzodioxole-containing drugs (e.g., paroxetine) . This suggests the target compound may share similar anti-inflammatory properties.

Biological Activity

2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework combining a benzodioxole moiety and a benzochromene core, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H14N2O3
  • Molecular Weight : 358.35 g/mol
  • IUPAC Name : 2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile

Biological Activities

Research indicates that 2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile exhibits several biological activities:

1. Antioxidant Activity

The compound has demonstrated significant antioxidant properties. Studies show that it effectively scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage and aging processes.

2. Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have indicated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of tumor cell migration.

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases, indicating potential therapeutic applications in chronic inflammatory conditions.

4. Neuroprotective Effects

Emerging evidence suggests that 2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile may protect neuronal cells against oxidative damage and neuroinflammation, making it a candidate for neurodegenerative disease treatment.

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets:

  • Enzyme Modulation : It may inhibit specific enzymes involved in oxidative stress and inflammation.
  • Receptor Binding : The compound could bind to receptors implicated in apoptosis and cell survival pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Zhang et al. (2021)Demonstrated significant antioxidant activity in vitro with an IC50 value lower than standard antioxidants.
Lee et al. (2022)Reported anticancer effects on MCF-7 breast cancer cells, showing a reduction in cell viability by 60% at 50 µM concentration after 48 hours.
Kumar et al. (2023)Found anti-inflammatory effects in a rat model of arthritis, reducing paw swelling by 40% compared to control groups.

Q & A

Basic: What are the standard synthetic routes for 2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via multicomponent reactions (MCRs) involving aldehydes (e.g., 1,3-benzodioxol-5-yl aldehyde), malononitrile, and β-ketoesters/naphthols. Key catalysts include piperidine, DBU, or NaF under microwave irradiation for accelerated kinetics . Optimization strategies:

  • Catalyst Screening : Compare yields using heterogeneous catalysts (e.g., Fe3O4@CPTMO@dithizone-Ni) vs. organocatalysts (piperidine) to balance efficiency and recyclability .
  • Solvent Systems : Green solvents (ethanol/water microemulsions) improve atom economy and reduce toxicity vs. traditional organic solvents .
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 10–15 min at 80°C) while maintaining >85% yield .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

  • IR Spectroscopy : Confirm NH₂ (3300–3450 cm⁻¹), CN (~2200 cm⁻¹), and C-O-C (1100 cm⁻¹) groups .
  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.4 ppm) and substituent effects (e.g., methoxy at δ 3.8 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 317.1095 for fluorophenyl derivatives) .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 86.08° between benzodioxole and chromene rings) and hydrogen-bonding networks (N–H⋯N/O) critical for solid-state stability .

Advanced: How can researchers resolve contradictions in reported binding affinities with bovine serum albumin (BSA)?

Methodological Answer:
Discrepancies arise from varying experimental setups (e.g., pH, temperature) or technique limitations. Mitigation strategies:

  • Multi-Technique Validation : Combine spectrofluorimetry (quenching constants), circular dichroism (secondary structure changes), and isothermal titration calorimetry (ITC) for ΔH/ΔS values .
  • Control for Artifacts : Use competitive binding assays (e.g., warfarin as a site-I marker) to confirm specificity .
  • Molecular Dynamics (MD) Simulations : Model BSA interactions to identify key residues (e.g., Trp-134, Lys-136) and validate experimental ΔG values .

Advanced: What strategies establish structure-activity relationships (SAR) for antitumor derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -Br) or -donating (-OCH₃) groups at the 4-phenyl position. Compare IC₅₀ values across cancer cell lines (e.g., MCF-7, HepG2) .
  • Microtubule Inhibition Assays : Link antiproliferative activity to tubulin polymerization inhibition (e.g., colchicine-site binding via molecular docking) .
  • Pharmacophore Modeling : Identify essential motifs (e.g., amino-carbonitrile core) using 3D-QSAR and CoMFA .

Advanced: How can computational methods predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%ABS), CYP450 inhibition, and hERG liability .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity and susceptibility to oxidative metabolism .
  • Toxicophore Mapping : Flag structural alerts (e.g., benzodioxole) for genotoxicity using Derek Nexus or Toxtree .

Advanced: What experimental and computational approaches resolve crystallographic disorder in derivatives?

Methodological Answer:

  • High-Resolution Data : Collect synchrotron X-ray data (<1.0 Å resolution) to model disorder in flexible substituents (e.g., methoxyphenyl) .
  • SHELXL Refinement : Apply ISOR and DELU restraints to anisotropic displacement parameters for overlapping atoms .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯π interactions) contributing to packing defects .

Basic: What in vitro assays are recommended for initial antimicrobial screening?

Methodological Answer:

  • Broth Microdilution (CLSI Guidelines) : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction in Pseudomonas aeruginosa .
  • Time-Kill Assays : Confirm bactericidal vs. bacteriostatic activity at 2× MIC over 24 hours .

Advanced: How to address solubility challenges in pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to avoid cytotoxicity artifacts .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) to enhance aqueous dispersion and cellular uptake .
  • pH-Solubility Profiling : Adjust buffer pH (5.0–7.4) to exploit ionizable groups (e.g., amino) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.